2-(2-Nitrobenzenesulfonamido)acetic acid
CAS No.: 15054-42-9
Cat. No.: VC21410754
Molecular Formula: C8H8N2O6S
Molecular Weight: 260.23g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15054-42-9 |
|---|---|
| Molecular Formula | C8H8N2O6S |
| Molecular Weight | 260.23g/mol |
| IUPAC Name | 2-[(2-nitrophenyl)sulfonylamino]acetic acid |
| Standard InChI | InChI=1S/C8H8N2O6S/c11-8(12)5-9-17(15,16)7-4-2-1-3-6(7)10(13)14/h1-4,9H,5H2,(H,11,12) |
| Standard InChI Key | DJTWAEHEZATPEM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC(=O)O |
| Canonical SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC(=O)O |
Introduction
Chemical Structure and Properties
2-(2-Nitrobenzenesulfonamido)acetic acid features a 2-nitrobenzenesulfonamide group attached to acetic acid. The molecule contains several key functional groups: a nitro group at the ortho position of the benzene ring, a sulfonamide linkage, and a carboxylic acid terminus. This arrangement creates a compound with distinct chemical reactivity patterns and properties.
Physical Properties
While specific data for 2-(2-Nitrobenzenesulfonamido)acetic acid is limited in the provided search results, we can consider related compounds for reference. For instance, nitroacetic acid (C₂H₃NO₄) has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | Variable (depends on exact structure) |
| Molecular Weight | Higher than nitroacetic acid (105.049) |
| Density | Expected to be >1.5 g/cm³ |
| Boiling Point | Expected to be >297°C at 760 mmHg |
| Flash Point | Expected to be >150°C |
| Appearance | Typically crystalline solid |
| Solubility | Likely soluble in polar organic solvents |
The presence of the 2-nitrobenzenesulfonamide group would significantly alter these properties compared to simple nitroacetic acid, generally increasing molecular weight and likely affecting solubility characteristics .
Chemical Reactivity
The compound exhibits several reactivity patterns based on its functional groups:
-
The carboxylic acid group can undergo esterification, amidation, and decarboxylation reactions
-
The sulfonamide linkage (N-H) can participate in alkylation reactions under appropriate conditions
-
The nitro group on the benzene ring can undergo reduction to form an amine
-
The entire 2-nitrobenzenesulfonamide moiety can function as a protecting group for amines
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-(2-Nitrobenzenesulfonamido)acetic acid can be approached through several methods, drawing from established protocols for related compounds.
One potential synthetic route involves the reaction between 2-nitrobenzenesulfonyl chloride and glycine under basic conditions. This approach would be consistent with the procedures described for other 2-nitrobenzenesulfonamides .
Detailed Synthetic Procedure
Based on related syntheses, a potential procedure might include:
-
Dissolving glycine in a suitable solvent (e.g., dichloromethane or DMF)
-
Adding a base (e.g., triethylamine or pyridine) to neutralize the hydrochloride formed
-
Adding 2-nitrobenzenesulfonyl chloride dropwise at controlled temperature
-
Monitoring the reaction by TLC (thin-layer chromatography)
-
Workup and purification by recrystallization or column chromatography
The reaction could be represented as:
H₂NCH₂COOH + 2-NO₂C₆H₄SO₂Cl → 2-NO₂C₆H₄SO₂NHCH₂COOH + HCl
Purification might involve recrystallization from a suitable solvent system, such as ethyl acetate/hexane mixtures .
Applications in Organic Synthesis
As a Protected Amino Acid Derivative
2-(2-Nitrobenzenesulfonamido)acetic acid can serve as a protected form of glycine, where the 2-nitrobenzenesulfonamide group acts as a protecting group for the amino function. This protection is valuable in multistep syntheses where selective reactions are required.
The 2-nitrobenzenesulfonamide protecting group offers several advantages:
-
Stability under acidic and basic conditions (stable in HCl and NaOH at elevated temperatures)
-
Selective deprotection using thiolate nucleophiles
Building Block in Peptide Synthesis
As a protected amino acid derivative, this compound could potentially serve as a building block in peptide synthesis:
-
The carboxylic acid group can be activated for peptide coupling
-
The protected amine prevents unwanted side reactions
-
The protecting group can be selectively removed under mild conditions
Deprotection Conditions
The 2-nitrobenzenesulfonamide group can be efficiently removed under mild conditions using thiolate nucleophiles. This deprotection likely proceeds through the formation of a Meisenheimer complex :
| Deprotection Reagent | Conditions | Expected Yield |
|---|---|---|
| Thiophenol/K₂CO₃ | DMF, room temperature | >90% |
| Thiophenol/Cs₂CO₃ | CH₃CN, room temperature | >90% |
| Mercaptoacetic acid/LiOH | DMF, room temperature | >90% |
The ease of deprotection under mild conditions makes this protecting strategy particularly valuable for sensitive substrates .
Structural Characterization
Spectroscopic Properties
While specific spectroscopic data for 2-(2-Nitrobenzenesulfonamido)acetic acid isn't provided in the search results, we can anticipate certain spectral features:
-
¹H NMR would show signals for the aromatic protons of the 2-nitrobenzene ring, the NH of the sulfonamide, the methylene protons adjacent to the carboxylic acid, and the carboxylic acid proton
-
¹³C NMR would display signals for the aromatic carbons, the carboxylic carbon, and the methylene carbon
-
IR spectroscopy would show characteristic bands for the carboxylic acid (C=O stretch), sulfonamide (S=O stretches), and nitro group (N-O stretches)
-
Mass spectrometry would provide the molecular weight and fragmentation pattern
Structural Confirmation
The structure of 2-(2-Nitrobenzenesulfonamido)acetic acid could be confirmed through a combination of spectroscopic techniques and, ideally, X-ray crystallography if suitable crystals can be obtained.
Biological Activities and Applications
Structure-Activity Relationship
Based on studies of related compounds, several structural features appear important for biological activity:
-
The position and number of nitro groups on the benzene ring significantly impact antimycobacterial activity
-
2,4-Dinitrobenzenesulfonamide derivatives generally show higher activity than mono-nitro derivatives
-
The nature of substituents attached to the sulfonamide nitrogen can modulate biological properties
This suggests that 2-(2-Nitrobenzenesulfonamido)acetic acid might have intermediate biological activity, though specific studies would be needed to confirm this.
Comparative Analysis with Related Compounds
Comparison with Other Nitrobenzenesulfonamides
A comparison between 2-(2-Nitrobenzenesulfonamido)acetic acid and related compounds reveals important structure-function relationships:
Research Challenges and Future Directions
Synthetic Challenges
Several challenges exist in the synthesis and handling of 2-(2-Nitrobenzenesulfonamido)acetic acid:
-
Potential for side reactions during sulfonamide formation
-
Purification challenges due to the polar nature of the compound
-
Stability concerns under certain reaction conditions
Future Research Opportunities
Multiple avenues exist for further research on this compound:
-
Development of improved synthetic routes with higher yields and purity
-
Exploration of biological activities, particularly antimicrobial properties
-
Investigation of applications in peptide synthesis and medicinal chemistry
-
Studies on structure modifications to enhance specific properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume